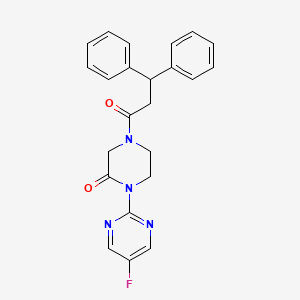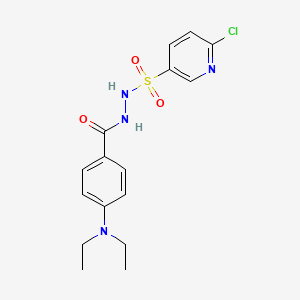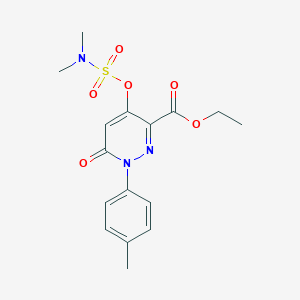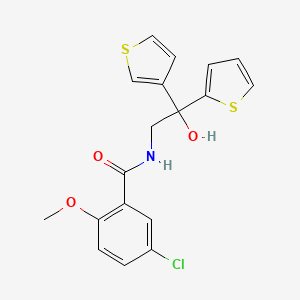![molecular formula C20H17N5O4S B2829781 2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol CAS No. 1226430-59-6](/img/structure/B2829781.png)
2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C20H17N5O4S and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Synthesis and Characterization in Polymer Chemistry
This compound has been studied in the context of synthesizing and characterizing new, thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl pendant groups. These polymers exhibit solubility in polar and aprotic solvents, and their thermal behavior has been extensively analyzed (Mansoori et al., 2012).
2. Development of Antimicrobial Agents
Research includes the synthesis of N-substituted oxadiazole derivatives with potential as antibacterial agents. These compounds have shown promising activity against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).
3. Electroanalytical Studies
The compound has been involved in electroanalytical studies, particularly in the reduction processes of sulfoxides and sulfides. These studies offer insights into the structural discrepancies and adsorptivity affecting polarographic results (Johansson & Wendsjö, 1983).
4. Antiproliferative Activity Against Cancer Cells
Synthesis of derivatives of this compound has been explored for their antiproliferative effect against various human cancer cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).
5. Crystal Structure Analysis
Research has also been conducted on the crystal structure of related compounds, which aids in understanding the molecular configuration and interactions critical for various chemical and biological activities (Jeon et al., 2015).
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by similar structures
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions could induce conformational changes in the target proteins or enzymes, altering their activity and resulting in downstream effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been found to influence various pathways, including signal transduction, metabolic processes, and cell cycle regulation . The downstream effects of these pathways can range from changes in gene expression to alterations in cellular metabolism .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its targets and mode of action. Given the lack of specific information about these aspects, it’s difficult to describe the precise effects of this compound. Based on its structural features, it may have potential therapeutic effects, such as anti-inflammatory, anti-cancer, or immunomodulatory effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Additionally, in a biological context, the cellular environment, including the presence of other proteins and biomolecules, can also influence the compound’s efficacy .
特性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-27-15-4-3-13(9-16(15)28-2)19-24-18(29-25-19)11-30-20-22-14(10-17(26)23-20)12-5-7-21-8-6-12/h3-10H,11H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCLPVUEHSWJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2829702.png)
![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)

![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2829711.png)

![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2829721.png)